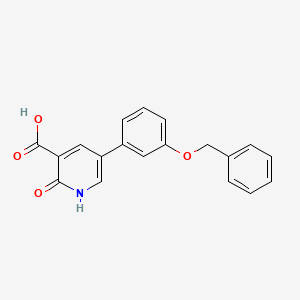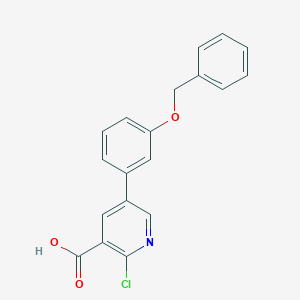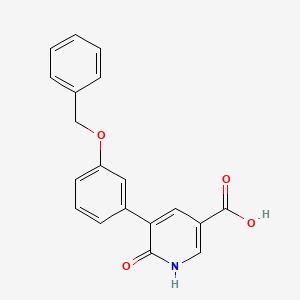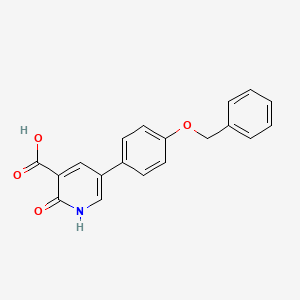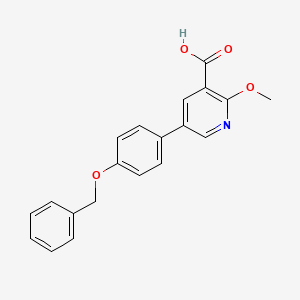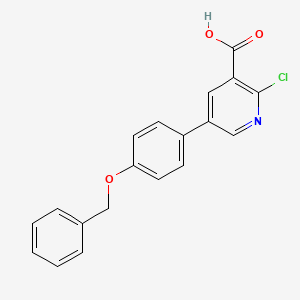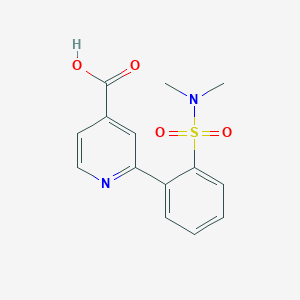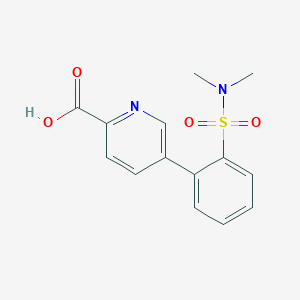
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (4-DMSP) is an organic compound that has been studied for its potential applications in scientific research. 4-DMSP is a derivative of picolinic acid, and is widely used in laboratories for its unique properties.
Applications De Recherche Scientifique
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is widely used in scientific research due to its unique properties and potential applications. It has been studied for its ability to act as a substrate for various enzymes, such as tyrosinase and laccase. It has also been used to study the effects of various drugs on biological systems, such as the inhibition of cytochrome P450 enzymes. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used to study the effects of various environmental stressors on biological systems, as well as the effects of various drugs on the nervous system.
Mécanisme D'action
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, such as tyrosinase and laccase, and to interact with various proteins and other molecules in the body. It is also believed to interact with various receptors in the body, such as the serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters in the brain. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have antioxidant activity, and to modulate the activity of various proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available in many laboratories. In addition, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not water soluble, and can be toxic if ingested in large quantities.
Orientations Futures
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of various drugs on biological systems, as well as the effects of various environmental stressors on biological systems. It could also be used to study the effects of various drugs on the nervous system, and to study the effects of various proteins and other molecules in the body. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the metabolism of neurotransmitters in the brain. Finally, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the activity of various receptors in the body.
Méthodes De Synthèse
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is typically synthesized through a two-step process. The first step involves the condensation of 2-amino-5-methylpyridine with 2-N,N-dimethylsulfamoylbenzoic acid, followed by the reaction of the resulting product with acetic anhydride and pyridine. The second step involves the reaction of the product from the first step with thionyl chloride and pyridine. The reaction yields 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as a white, crystalline solid.
Propriétés
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-12(9-10)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNPXZOAWRBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

